molecular formula C9H9B B3193269 Benzene, (1-bromo-2-propenyl)- CAS No. 70032-14-3

Benzene, (1-bromo-2-propenyl)-

Cat. No.: B3193269
CAS No.: 70032-14-3
M. Wt: 197.07 g/mol
InChI Key: FXLJHFCTYDFUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, (1-bromo-2-propenyl)- is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, (1-bromo-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-bromo-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70032-14-3

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

IUPAC Name

1-bromoprop-2-enylbenzene

InChI

InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2

InChI Key

FXLJHFCTYDFUER-UHFFFAOYSA-N

SMILES

C=CC(C1=CC=CC=C1)Br

Canonical SMILES

C=CC(C1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Vinylbenzyl chloride (50.60 g, 0.33 mol, 60:40 mixture of p,m isomers), sodium bromide (6.86 g, 6.67×10−2 mol), N-methylpyrrolidone (300 ml, passed through a short column of basic alumina), ethyl bromide (260 g), and 3-t-butyl-4-hydroxy-5-methyl phenyl sulfide (1.00 g, 2.79×10−3 mol) were combined in a 1 liter round bottomed flask fitted with a reflux condenser and a nitrogen inlet and the mixture was heated at reflux for 72 hours at which point the reaction was found to have proceeded to >95% conversion by gas chromatography. The reaction mixture was poured into 1 liter of water and extracted twice with 300 ml of diethyl ether. The combined ether layers were extracted twice with 1 liter of water, dried over MgSO4, and the solvents were stripped by rotary evaporation to yield yellowish oil. The crude product was purified by vacuum distillation to afford 47.5 g of product (53.1% yield).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
[Compound]
Name
3-t-butyl-4-hydroxy-5-methyl phenyl sulfide
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
53.1%

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